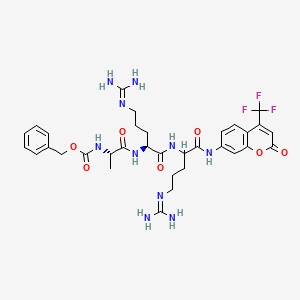
Z-Ala-arg-arg-afc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-arg-arg-afc involves the coupling of the peptide sequence Z-Ala-arg-arg with the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Ala-arg-arg is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves sequentially adding protected amino acids to a resin-bound peptide chain.
Coupling Reaction: The synthesized peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Ala-arg-arg-afc primarily undergoes hydrolysis reactions catalyzed by proteases such as cathepsins. The hydrolysis of the peptide bond releases the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsins), buffer solutions (e.g., phosphate buffer), and inhibitors (e.g., E-64 for cysteine proteases).
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine protease activity .
Wissenschaftliche Forschungsanwendungen
Z-Ala-arg-arg-afc is widely used in scientific research for various applications:
Wirkmechanismus
Z-Ala-arg-arg-afc exerts its effects by serving as a substrate for proteases. Upon cleavage by proteases, the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin is released, which can be detected by its fluorescence. This allows for the quantification of protease activity. The molecular targets are primarily cysteine proteases such as cathepsins B and L .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Arg-Arg-AMC: Another fluorogenic substrate used to measure protease activity, specifically cathepsin B.
Z-Phe-Arg-AMC: Used to measure cathepsin L activity.
Z-Gly-Gly-Arg-AMC: Employed in thrombin generation assays.
Uniqueness
Z-Ala-arg-arg-afc is unique due to its specific peptide sequence and the fluorogenic molecule 7-amino-4-trifluoromethylcoumarin, which provides high sensitivity and specificity in detecting protease activity. Its use in various research fields highlights its versatility and importance in scientific studies .
Eigenschaften
CAS-Nummer |
93753-74-3 |
|---|---|
Molekularformel |
C33H41F3N10O7 |
Molekulargewicht |
746.7 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C33H41F3N10O7/c1-18(43-32(51)52-17-19-7-3-2-4-8-19)27(48)45-24(10-6-14-42-31(39)40)29(50)46-23(9-5-13-41-30(37)38)28(49)44-20-11-12-21-22(33(34,35)36)16-26(47)53-25(21)15-20/h2-4,7-8,11-12,15-16,18,23-24H,5-6,9-10,13-14,17H2,1H3,(H,43,51)(H,44,49)(H,45,48)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t18-,23?,24-/m0/s1 |
InChI-Schlüssel |
PWPGGFDNLWOQAK-WOPGWRJJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















